3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride

Overview

Description

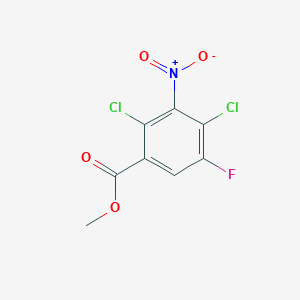

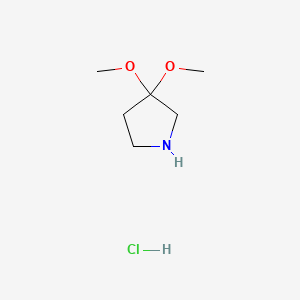

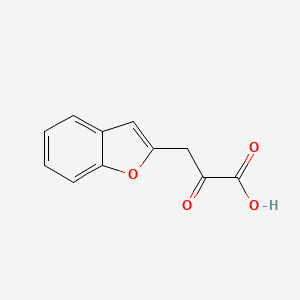

3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride is a chemical compound with the CAS Number: 1185294-94-3 . It has a molecular weight of 224.65 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H8N2O2.ClH/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12;/h1-7H,(H,13,14);1H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Structural Elucidation and Interaction Analysis

- Pyrazole derivatives have been synthesized and characterized to understand their molecular and crystal structures. For instance, a study on a novel pyrazole derivative highlighted its synthesis, structural elucidation through NMR, mass spectral analysis, and X-ray diffraction, revealing inter and intra-molecular hydrogen bonding that contributes to the molecule's stability. The study also employed Hirshfeld surface analysis to investigate intermolecular interactions in the solid state (S. Naveen et al., 2018).

Optical and Material Applications

- Research into pyrazole derivatives has shown their potential in optical applications. A study synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and explored their nonlinear optical properties, identifying compounds with significant nonlinearity, indicating their potential as optical limiting materials (B. Chandrakantha et al., 2013).

Biological and Pharmacological Research

- Pyrazole derivatives have been extensively studied for their biological activities. Modeling molecular interactions of pyrazole-based drug candidates against bacterial targets revealed insights into their antibacterial potential, with synthesis and testing confirming their antimicrobial efficacy (Shubhangi et al., 2019).

- Another study synthesized pyrazole derivatives and conducted X-ray crystal studies, identifying significant antitumor, antifungal, and antibacterial activities, further elucidating the pharmacophores responsible for these effects (A. Titi et al., 2020).

Sensing and Sorption Properties

- Pyrazole-carboxyl bifunctional ligands have been used to construct lanthanide metal-organic frameworks with microporous structures for luminescent sensing and selective capture of CO2, showcasing the utility of pyrazole derivatives in environmental monitoring and gas sorption (Gaopeng Li et al., 2016).

Safety and Hazards

Future Directions

Based on the available literature, similar compounds have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions for research and development involving 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride.

Mechanism of Action

Mode of Action

Similar compounds have been suggested to disrupt the bacterial cell membrane . This disruption could potentially lead to cell death, but further studies are required to confirm this mode of action for 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

Similar compounds have shown bactericidal effects onS. aureus and bacteriostatic effects on A. baumannii

Biochemical Analysis

Biochemical Properties

3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can alter the metabolic flux within cells. Additionally, this compound can bind to specific protein targets, influencing their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In various cell lines, this compound has been observed to modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can influence gene expression by acting on transcription factors and epigenetic modifiers. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to active sites of enzymes, leading to competitive or non-competitive inhibition. This binding can prevent substrate access or alter the enzyme’s conformation, reducing its catalytic efficiency. Additionally, this compound can interact with DNA and RNA, affecting gene transcription and translation processes. These interactions can result in changes in gene expression profiles and subsequent cellular responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biological activities. In vitro studies have shown that prolonged exposure to this compound can result in sustained changes in cell signaling and metabolic pathways, highlighting the importance of monitoring its stability during experiments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and may involve oxidative stress and apoptosis pathways. Understanding the dosage effects is crucial for optimizing the therapeutic potential of this compound while minimizing its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or conjugated metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering the levels of key metabolites. The interaction with cofactors, such as NADPH, is essential for the enzymatic conversion of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting its localization and function. The distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its effects. For example, mitochondrial localization may influence oxidative phosphorylation and energy metabolism, while nuclear localization can affect gene transcription .

Properties

IUPAC Name |

3-pyrazol-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12;/h1-7H,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDTWQNRQYXIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185294-94-3 | |

| Record name | Benzoic acid, 3-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Propylfurano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462767.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1462770.png)

![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1462771.png)

![6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1462781.png)

![2-[(Dipropylamino)methyl]-4-fluoroaniline](/img/structure/B1462788.png)